molecular formula C5H10Br2 B1585501 1,2-Dibromopentane CAS No. 3234-49-9

1,2-Dibromopentane

Cat. No.: B1585501
CAS No.: 3234-49-9
M. Wt: 229.94 g/mol
InChI Key: CITMYAPULDSOHG-UHFFFAOYSA-N
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Description

1,2-Dibromopentane is an organic compound with the molecular formula C5H10Br2 . It is a colorless liquid with a molecular weight of 229.941 g/mol . This compound is a dibrominated derivative of pentane, where two bromine atoms are attached to the first and second carbon atoms of the pentane chain.

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Dibromination of Pentene: One common method to synthesize 1,2-dibromopentane is by the addition of bromine (Br2) to pentene (C5H10) in an inert solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the addition of bromine atoms to the double bond of pentene.

    • Halogenation of Alkenes: Another method involves the halogenation of alkenes using bromine in the presence of a catalyst such as iron (Fe) or light (hv). This reaction also follows a free radical mechanism and results in the formation of this compound.

  • Industrial Production Methods:

    • Large-Scale Synthesis: In industrial settings, this compound is produced through similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps achieve higher yields and better control over the reaction process.

Chemical Reactions Analysis

  • Types of Reactions:

    • Elimination Reactions: 1,2-Dibromopentane can undergo elimination reactions to form alkenes. For example, treating this compound with a strong base like sodium amide (NaNH2) results in the formation of 1-pentyne through a double elimination reaction.

    • Substitution Reactions: It can also participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles. For instance, reacting this compound with sodium iodide (NaI) in acetone can produce 1,2-diiodopentane.

    • Reduction Reactions: Reduction of this compound can lead to the formation of pentane or other lower brominated compounds.

  • Common Reagents and Conditions:

    • Strong Bases: Sodium amide (NaNH2), potassium tert-butoxide (KOtBu).

    • Nucleophiles: Sodium iodide (NaI), potassium fluoride (KF).

    • Reduction Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2).

  • Major Products Formed:

    • Alkenes: 1-pentyne, 2-pentyne.

    • Iodides: 1,2-diiodopentane.

    • Pentane: Resulting from reduction reactions.

Scientific Research Applications

  • Chemistry: 1,2-Dibromopentane is used as a reagent in organic synthesis, particularly in the preparation of alkynes and other halogenated compounds.

  • Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

  • Medicine: The compound is utilized in the development of drugs and therapeutic agents.

  • Industry: It finds applications in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

  • Molecular Targets and Pathways:

    • Elimination Reactions: The mechanism involves the removal of a proton (H+) and a bromine atom (Br) from adjacent carbon atoms, leading to the formation of a carbon-carbon double bond.

    • Substitution Reactions: Nucleophilic substitution involves the attack of a nucleophile on the carbon atom bonded to bromine, resulting in the displacement of the bromine atom.

    • Reduction Reactions: Reduction typically involves the addition of hydrogen atoms to the carbon atoms, breaking the carbon-bromine bonds.

Comparison with Similar Compounds

  • 1,4-Dibromopentane: Unlike 1,2-dibromopentane, this compound has bromine atoms on the first and fourth carbon atoms. The positioning of the bromine atoms affects the reactivity and the types of reactions it undergoes.

  • 1,3-Dibromopentane: This compound has bromine atoms on the first and third carbon atoms, leading to different chemical properties and reactivity compared to this compound.

  • 1,2-Dibromopropane: A shorter chain analog with similar reactivity but different physical properties due to the shorter carbon chain.

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Properties

IUPAC Name

1,2-dibromopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-2-3-5(7)4-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITMYAPULDSOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871292
Record name 1,2-Dibromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3234-49-9, 19398-53-9
Record name 1,2-Dibromopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3234-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 2,4-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-dibromopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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